SNS-314 Mesylate is a synthetic small molecule that functions as a potent pan-Aurora kinase inhibitor. [, , , , , , , , , , , , , , ] It exhibits inhibitory activity against Aurora kinase isoforms A, B, and C in the low nanomolar range. [, ] Due to its potent inhibition of these kinases, SNS-314 Mesylate has been investigated for its anti-tumor properties, particularly in various cancer models. [, , , , , , , , , , , , , ]
Related Compounds
Voxelotor
Compound Description: Voxelotor is an FDA-approved medication used to treat sickle cell disease (SCD). It acts by increasing the affinity of hemoglobin for oxygen, thereby preventing the formation of sickle hemoglobin fibers. [, ]
Relevance: Voxelotor was identified alongside SNS-314 Mesylate in a high-throughput screen for compounds that prevent the sickling of red blood cells. [] While both compounds demonstrated antisickling activity, they appear to operate via different mechanisms. SNS-314 Mesylate prevented sickling in the absence of oxygen, while Voxelotor did not. [] This difference suggests that, unlike Voxelotor, SNS-314 Mesylate does not primarily act by increasing hemoglobin's affinity for oxygen. []
Selonsertib
Compound Description: Selonsertib is a selective inhibitor of apoptosis signal-regulating kinase 1 (ASK1). []
Relevance: This compound was identified in a cell-based assay alongside SNS-314 Mesylate for its ability to stabilize cellular microtubules. [] While the study primarily focused on kinase inhibitors, it is noteworthy that neither Selonsertib nor SNS-314 Mesylate directly interacted with tubulin. [] This shared feature suggests that their microtubule-stabilizing effects might stem from off-target activities or indirect mechanisms related to kinase inhibition.
Masitinib
Compound Description: Masitinib is a tyrosine kinase inhibitor that targets c-Kit, PDGFR, and FGFR. []
Relevance: Identified alongside SNS-314 Mesylate in a cell-based assay for its ability to stabilize cellular microtubules. [] Importantly, the study demonstrated that neither Masitinib nor SNS-314 Mesylate directly interacted with tubulin, implying their microtubule-stabilizing effects could be attributed to off-target activities or indirect mechanisms linked to kinase inhibition. []
Intedanib
Compound Description: Intedanib is a multi-target tyrosine kinase inhibitor that acts on VEGFR, FGFR, and PDGFR. []
Relevance: This compound was identified, along with SNS-314 Mesylate, in a cell-based assay for its capacity to stabilize cellular microtubules. [] A key observation from the study was that both Intedanib and SNS-314 Mesylate did not directly interact with tubulin, suggesting their microtubule-stabilizing effects might arise from off-target interactions or indirect mechanisms associated with kinase inhibition. []
PF-0477736
Compound Description: PF-0477736 is an inhibitor of focal adhesion kinase (FAK). []
Relevance: It was found, along with SNS-314 Mesylate, to stabilize cellular microtubules in a cell-based assay. [] Notably, the study revealed that neither PF-0477736 nor SNS-314 Mesylate directly interacted with tubulin, indicating that their microtubule-stabilizing effects could be due to off-target effects or indirect mechanisms related to kinase inhibition. []
MPI-0479605
Compound Description: MPI-0479605 is an inhibitor of the kinase Plk1. []
Relevance: This compound, along with SNS-314 Mesylate, exhibited the ability to stabilize cellular microtubules in a cell-based assay. [] Importantly, neither MPI-0479605 nor SNS-314 Mesylate showed direct interaction with tubulin, suggesting their microtubule-stabilizing properties might be a result of off-target effects or indirect mechanisms associated with kinase inhibition. []
Ponatinib
Compound Description: Ponatinib is a multi-target tyrosine kinase inhibitor targeting BCR-Abl, FGFR, VEGFR, and PDGFR. []
Relevance: Alongside SNS-314 Mesylate, this compound demonstrated the capacity to stabilize cellular microtubules in a cell-based assay. [] The study notably highlighted that neither Ponatinib nor SNS-314 Mesylate directly interacted with tubulin, pointing towards the possibility that their microtubule-stabilizing effects stem from off-target interactions or indirect mechanisms associated with kinase inhibition. []
MK-0457 (VX-680)
Compound Description: MK-0457, also known as VX-680, is a pan-Aurora kinase inhibitor. [, ]
Relevance: MK-0457, like SNS-314 Mesylate, belongs to the class of pan-Aurora kinase inhibitors. [, ] These compounds are designed to inhibit all three Aurora kinase isoforms (A, B, and C). [, ]
GSK1070916
Compound Description: GSK1070916 is a selective Aurora B kinase inhibitor. [, ]
Relevance: Although GSK1070916 is a selective Aurora B kinase inhibitor, it shares structural similarities with other Aurora kinase inhibitors, including SNS-314 Mesylate, which is a pan-Aurora kinase inhibitor. [, ] These structural similarities allow for the development of 3D-QSAR models to understand the structural determinants of Aurora B inhibition. []
Quercetin
Compound Description: Quercetin is a plant flavonoid with antioxidant and anti-inflammatory properties. []
Relevance: Quercetin, encapsulated in a hyaluronic acid hydrogel, was investigated in combination with SNS-314 Mesylate for its effects on human medullary and papillary thyroid cancer cells. [] Results showed that the combination of Quercetin and SNS-314 Mesylate led to a synergistic cytotoxic effect on the cancer cell lines. []
Compound Description: These compounds are all established chemotherapeutic agents commonly used in cancer treatment. They have various mechanisms of action, including inhibiting DNA synthesis, interfering with microtubule function, and inducing apoptosis. []
Relevance: These chemotherapeutic agents were investigated in combination with SNS-314 Mesylate to assess their potential synergistic or additive effects against cancer cells. [] The study aimed to explore the potential benefits of combining SNS-314 Mesylate with existing chemotherapeutic options. []
Classification
SNS-314 mesylate is classified as a small molecule drug and falls under the category of kinase inhibitors. Its primary target is the Aurora kinase family, which plays a pivotal role in cancer cell proliferation. The compound is recognized for its ability to inhibit all three isoforms of Aurora kinases, making it a valuable candidate in cancer therapeutics.
Synthesis Analysis
The synthesis of SNS-314 mesylate involves multiple steps:
Formation of the Core Structure: The initial step includes synthesizing the core structure through reactions that couple a thiazole ring with a thieno[3,2-d]pyrimidine moiety.
Introduction of Functional Groups: Functional groups such as chlorophenyl and urea are introduced via nucleophilic substitution and condensation reactions.
Mesylation: The final step involves mesylation using methanesulfonic acid to produce SNS-314 mesylate.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
1-(3-chlorophenyl)-3-[5-[2-(4-thieno[3,2-d]pyrimidinylamino)ethyl]-2-thiazolyl]urea is a member of ureas. SNS-314 is a potent and selective inhibitor of Aurora kinases A, B, and C. Proliferating cells treated with SNS-314 bypass the mitotic spindle checkpoint and fail to undergo cytokinesis, leading to multiple rounds of endoreduplication and eventually cell death. SNS-314 inhibits tumor growth in a variety of preclinical models, and it is now being tested in single agent Phase 1 studies in patients with advanced solid tumours. Aurora Kinase Inhibitor SNS-314 is a synthetic small molecule Aurora kinase (AK) inhibitor with potential antineoplastic activity. Aurora kinase inhibitor SNS-314 selectively binds to and inhibits AKs A and B, which may result in the inhibition of cellular division and proliferation in tumor cells that overexpress AKs. AKs are serine-threonine kinases that play essential roles in mitotic checkpoint control during mitosis.